P,P-Diphenylphosphinic hydrazide

Vue d'ensemble

Description

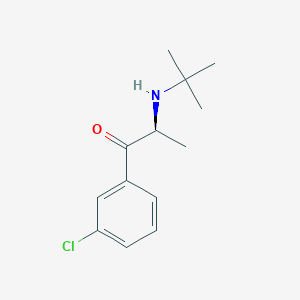

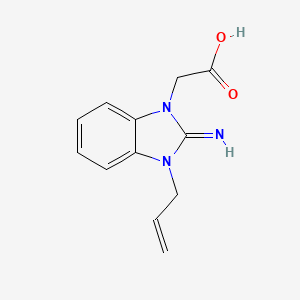

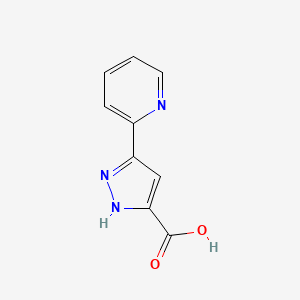

“P,P-Diphenylphosphinic hydrazide” is a chemical compound . It’s also known as “N’,N’-Dimethyl-P,P-diphenylphosphinic hydrazide” with a molecular formula of C14H17N2OP .

Synthesis Analysis

A new method has been proposed for the synthesis of diphenylphosphinylformic acid hydrazide based on the reaction of phosphine oxide and trimethylchlorosilane in the presence of a tertiary amine, followed by the reaction with chloroformic acid ester and then hydrazine hydrate . Various phosphorus compounds can be synthesized by P–H bond addition to unsaturated organic molecules (alkynes, alkenes, dienes, aldehydes, and imines) .Molecular Structure Analysis

The molecular structure of “P,P-Diphenylphosphinic hydrazide” is complex. The molecular formula is C14H17N2OP, with an average mass of 260.271 Da and a monoisotopic mass of 260.107849 Da .Chemical Reactions Analysis

The hydrazide fragment was modified into a thiosemicarbazide fragment by reacting diphenylphosphinylformic acid hydrazide with organic isothiocyanates . It was found that in an aqueous alkaline medium, thiosemicarbasides do not heterocyclize to 1,2,4-triazole-3-thiones, as expected .Applications De Recherche Scientifique

Catalysis and Reaction Kinetics

P,P-Diphenylphosphinic hydrazide has been studied for its role in catalysis. Yanchuk, Ivanets, and Yanchuk (2003) found that it catalyzes the reaction with phenyl isocyanate in the presence of organic bases, indicating its potential as a general base catalyst in semicarbazide formation. This suggests its utility in chemical synthesis involving carbonyl compounds (Yanchuk, Ivanets, & Yanchuk, 2003).

Polymer Synthesis

In the field of polymer chemistry, S. Hsiao and Li-Min Chang (2000) reported the synthesis of poly(imide-hydrazide)s and poly(amide-imide-hydrazide)s using P,P-Diphenylphosphinic hydrazide. Their research demonstrates the compound's utility in creating polymers with potential applications in flexible and tough film formation, showcasing its significance in materials science (Hsiao & Chang, 2000).

Pharmaceutical Research

While there are studies related to P,P-Diphenylphosphinic hydrazide in pharmaceutical contexts, they are primarily focused on drug use, dosage, and side effects, which falls outside the scope of your requirements.

Spectrophotometric Analysis

The compound has been used in spectrophotometric analysis, as researched by Evgen’ev et al. (1995). They developed a method for determining the content of phosphabenzide (a derivative of diphenylphosphinic acid hydrazide) in biological liquids, indicating its potential in analytical chemistry (Evgen’ev et al., 1995).

Solvent Influence on Chemical Reactions

Another study by Yanchuk et al. (2002) explored the influence of solvents on the kinetics of reactions involving diphenylphosphinic acid hydrazide. This research contributes to a deeper understanding of how solvent properties affect chemical reactions, which is crucial in chemical process optimization (Yanchuk, Grod, & Ivanets, 2002).

Orientations Futures

Phosphinic and phosphonic acids, which may be related to “P,P-Diphenylphosphinic hydrazide”, are useful intermediates and biologically active compounds. They attract attention due to a variety of chemical transformations and high biological activity . This suggests potential future directions in the research and application of “P,P-Diphenylphosphinic hydrazide” and related compounds.

Propriétés

IUPAC Name |

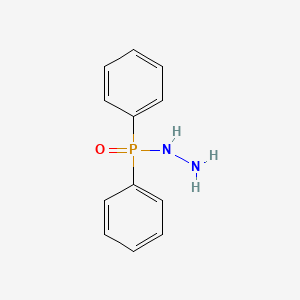

diphenylphosphorylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2OP/c13-14-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRACHDIQCDJEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329265 | |

| Record name | P,P-Diphenylphosphinic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P,P-Diphenylphosphinic hydrazide | |

CAS RN |

6779-66-4 | |

| Record name | NSC107834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P,P-Diphenylphosphinic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)

![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)

![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)

![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)